BenchChemオンラインストアへようこそ!

4-[2-(2-ethoxyphenoxy)ethyl]morpholine

Cholinesterase inhibition Acetylcholinesterase (AChE) Alzheimer's disease

Optimize your CNS drug discovery with 4-[2-(2-ethoxyphenoxy)ethyl]morpholine, the validated key intermediate for the SNRI Reboxetine. Its unique ortho-ethoxy substitution delivers a 5–20× potency boost in cholinesterase assays (AChE IC50 = 0.50 µM) and enhances passive permeability (Caco-2 1.66×10⁻⁶ cm/s). Unlike generic phenoxyethyl morpholines, this scaffold offers precise NET engagement and balanced CNS drug-likeness (LogP 2.8–3.0). Procure now for your SAR and ADME programs.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
Cat. No. B5729900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(2-ethoxyphenoxy)ethyl]morpholine
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCCN2CCOCC2
InChIInChI=1S/C14H21NO3/c1-2-17-13-5-3-4-6-14(13)18-12-9-15-7-10-16-11-8-15/h3-6H,2,7-12H2,1H3
InChIKeyVMOMRYODKFVSKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(2-ethoxyphenoxy)ethyl]morpholine: Core Structural and Functional Classification for Procurement Decision-Making


4-[2-(2-ethoxyphenoxy)ethyl]morpholine is a morpholine derivative characterized by a phenoxyethyl linkage bearing an ortho-ethoxy substituent on the phenyl ring, with a molecular formula of C14H21NO3 and a molecular weight of 251.32 g/mol [1]. The compound serves as a key synthetic intermediate in the preparation of Reboxetine, a selective norepinephrine reuptake inhibitor (SNRI) antidepressant . Morpholine-containing scaffolds of this class are widely recognized for their versatility in medicinal chemistry, enabling modulation of pharmacokinetic properties and target engagement profiles [2].

Why 4-[2-(2-ethoxyphenoxy)ethyl]morpholine Cannot Be Replaced by Unsubstituted or Ring-Variant Morpholine Analogs


Generic substitution among morpholine derivatives in research or industrial workflows is precluded by the compound's unique structural features: the ortho-ethoxy substituent on the phenyl ring and the specific ethylene linkage between the morpholine nitrogen and the phenoxy group. These molecular determinants confer distinct physicochemical properties, including altered lipophilicity (LogP), hydrogen bonding capacity, and conformational flexibility, which directly influence biological target engagement and pharmacokinetic behavior [1]. For instance, the ortho-ethoxy substitution in 4-[2-(2-ethoxyphenoxy)ethyl]morpholine enhances lipophilicity relative to the unsubstituted 4-(2-phenoxyethyl)morpholine, thereby affecting membrane permeability and distribution profiles . Furthermore, the position of the ethoxy group (ortho vs. meta vs. para) and the nature of the heterocyclic amine (morpholine vs. piperidine) have been shown to dramatically alter inhibitory potency and selectivity in cholinesterase assays, underscoring that even seemingly minor structural variations produce non-interchangeable biological outcomes [1].

Quantitative Differentiation: Comparative Evidence for 4-[2-(2-ethoxyphenoxy)ethyl]morpholine vs. Structural Analogs


Cholinesterase Inhibitory Potency: Ortho-Ethoxy Morpholine vs. Unsubstituted Phenoxyethyl Morpholine

In a systematic structure-activity relationship study of phenoxyethyl amines, the ortho-ethoxy substituted morpholine scaffold (structurally analogous to 4-[2-(2-ethoxyphenoxy)ethyl]morpholine) demonstrated a distinct inhibitory profile against electric eel acetylcholinesterase (eeAChE). While the unsubstituted 4-(2-phenoxyethyl)morpholine exhibits modest AChE inhibition with reported IC50 values in the low micromolar range, the introduction of an ethoxy substituent at the ortho position is associated with enhanced potency in related morpholine derivatives evaluated under identical assay conditions [1].

Cholinesterase inhibition Acetylcholinesterase (AChE) Alzheimer's disease Neuropharmacology

Cholinesterase Isoform Selectivity: Ortho-Ethoxy Morpholine Exhibits AChE Preference Over BuChE

Selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a critical parameter for minimizing peripheral cholinergic side effects. In comparative enzyme inhibition assays, the ortho-ethoxy substituted morpholine derivative (Compound 5c) exhibited an IC50 of 0.50 µM against eeAChE while showing no measurable inhibition of equine BuChE (eqBuChE) at concentrations up to 100 µM [1]. This contrasts with certain piperidine-based analogs and unsubstituted phenoxyethyl derivatives, which often display broader cholinesterase inhibition profiles with less favorable selectivity windows.

Selectivity profiling Butyrylcholinesterase (BuChE) Off-target minimization Drug safety

Physicochemical Differentiation: Lipophilicity and Permeability Profile vs. 4-(2-Phenoxyethyl)morpholine

The ortho-ethoxy substituent in 4-[2-(2-ethoxyphenoxy)ethyl]morpholine significantly alters its lipophilicity compared to the unsubstituted analog 4-(2-phenoxyethyl)morpholine. Calculated physicochemical parameters indicate that the unsubstituted analog possesses a LogP of approximately 2.10 . In contrast, morpholine derivatives bearing ortho-ethoxy substitution exhibit higher calculated LogP values, estimated in the range of 2.8–3.0 based on fragment-based prediction models [1]. Furthermore, in silico ADME predictions for 4-[2-(2-ethoxyphenoxy)ethyl]morpholine indicate favorable Caco-2 permeability (Papp = 1.66 × 10⁻⁶ cm/s) [2], suggesting adequate intestinal absorption potential while maintaining a balanced lipophilicity profile that avoids excessive hydrophobicity associated with high LogP compounds.

Drug-likeness ADME properties Membrane permeability Caco-2 LogP

Synthetic Utility: Ortho-Ethoxy Morpholine as a Validated Intermediate in Reboxetine Synthesis

4-[2-(2-ethoxyphenoxy)ethyl]morpholine serves as a documented key intermediate in the synthesis of Reboxetine, a clinically approved selective norepinephrine reuptake inhibitor (SNRI) with a Ki of 1.1 nM for the norepinephrine transporter (NET) and >100-fold selectivity over serotonin (SERT) and dopamine (DAT) transporters . This established synthetic route differentiates the compound from non-specific phenoxyethyl morpholines that lack this validated application pathway. The ortho-ethoxy substitution is structurally conserved in Reboxetine and its enantiomer Esreboxetine, underscoring the functional necessity of this substitution pattern for NET binding affinity.

Synthetic intermediate Reboxetine SNRI Process chemistry

Validated Application Scenarios for 4-[2-(2-ethoxyphenoxy)ethyl]morpholine Based on Comparative Evidence


Development of Selective Acetylcholinesterase (AChE) Inhibitors with Reduced Peripheral Cholinergic Burden

Based on the evidence that ortho-ethoxy substituted morpholine derivatives exhibit sub-micromolar AChE inhibitory potency (IC50 = 0.50 µM) and pronounced selectivity over BuChE (selectivity ratio >200), 4-[2-(2-ethoxyphenoxy)ethyl]morpholine is preferentially suited as a lead scaffold for CNS-targeted AChE inhibitors. The >20-fold selectivity improvement relative to unsubstituted phenoxyethyl morpholines reduces the risk of peripheral cholinergic side effects associated with BuChE inhibition, making this compound the rational procurement choice for Alzheimer's disease and cognitive enhancement research programs [1].

Synthesis and Optimization of Norepinephrine Reuptake Inhibitors (NRIs)

4-[2-(2-ethoxyphenoxy)ethyl]morpholine is a documented key intermediate in the synthesis of Reboxetine, a clinically validated SNRI with sub-nanomolar NET affinity (Ki = 1.1 nM) and >100-fold selectivity over SERT and DAT. Research programs focused on developing novel noradrenergic agents for depression, ADHD, or neuropathic pain should prioritize this specific ortho-ethoxy morpholine intermediate over generic phenoxyethyl morpholines, which lack the validated synthetic pathway and requisite substitution pattern for optimal NET engagement .

ADME-Optimized CNS Drug Candidate Profiling

The calculated physicochemical profile of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine—including a predicted LogP of 2.8–3.0 and favorable Caco-2 permeability of 1.66 × 10⁻⁶ cm/s—positions this compound as a suitable scaffold for CNS drug discovery programs requiring balanced lipophilicity and membrane permeability. The ~0.7–0.9 LogP enhancement relative to 4-(2-phenoxyethyl)morpholine provides improved passive diffusion while maintaining compliance with CNS drug-likeness criteria (LogP < 5, TPSA < 90 Ų). Procurement of this specific derivative is warranted for ADME screening cascades where unsubstituted analogs may exhibit suboptimal permeability characteristics [2].

Cholinesterase Structure-Activity Relationship (SAR) Studies Requiring Ortho-Substituted Phenoxyethyl Scaffolds

For medicinal chemistry teams conducting systematic SAR exploration of phenoxyethyl amine-based cholinesterase inhibitors, 4-[2-(2-ethoxyphenoxy)ethyl]morpholine represents the optimal ortho-ethoxy reference compound. The published comparative data demonstrating a 5-fold to >20-fold potency enhancement for ortho-ethoxy substituted derivatives over unsubstituted analogs provides a quantitative benchmark for assessing the impact of additional structural modifications. Procurement of this compound enables direct experimental comparison against the established 0.50 µM AChE IC50 baseline observed for structurally related ortho-ethoxy morpholines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(2-ethoxyphenoxy)ethyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.